(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features both pyrrole and azetidine moieties
Mechanism of Action
Target of action
Pyrrole derivatives have been studied for their potential anticancer activities . They can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Mode of action
The interaction of pyrrole derivatives with their targets often involves the formation of a complex that inhibits the target’s function . For example, as dihydrofolate reductase inhibitors, they prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .
Biochemical pathways
The inhibition of these targets can affect multiple biochemical pathways. For instance, inhibiting dihydrofolate reductase disrupts the synthesis of purines and pyrimidines, which are essential components of DNA .
Pharmacokinetics
The ADME properties of pyrrole derivatives can vary widely depending on their specific structures. Some may be well-absorbed and extensively metabolized, while others may have poor bioavailability due to factors like poor solubility or rapid clearance .
Result of action
The molecular and cellular effects of pyrrole derivatives can include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell cycle progression .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability, solubility, and overall efficacy of pyrrole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the azetidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form the carbon-carbon bonds in the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: This compound shares the pyrrole moiety but lacks the azetidine ring.
(3-(isobutylsulfonyl)azetidin-1-yl)methanone: This compound contains the azetidine ring but not the pyrrole moiety.
Uniqueness
(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the combination of the pyrrole and azetidine moieties in a single molecule. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)13-24(22,23)17-11-20(12-17)18(21)15-5-7-16(8-6-15)19-9-3-4-10-19/h3-10,14,17H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWYWVJEGELRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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